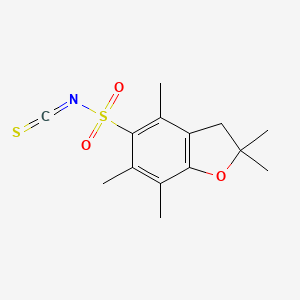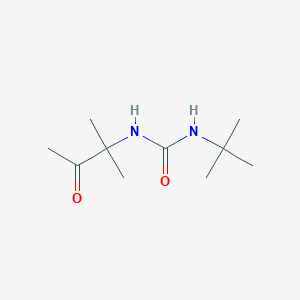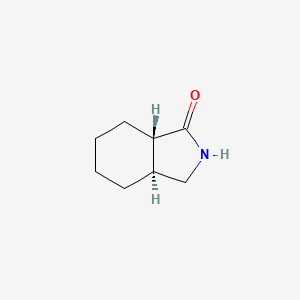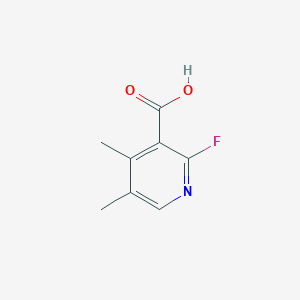
3-Isopropyl-5-vinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-5-vinylpyridine is an organic compound that belongs to the class of pyridines, which are aromatic heterocyclic compounds containing a nitrogen atom in the ring This compound is characterized by the presence of an isopropyl group at the third position and a vinyl group at the fifth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-vinylpyridine can be achieved through several methods. One common approach involves the alkylation of 3-isopropylpyridine with a vinyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction with the vinyl halide.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-isopropyl-5-bromopyridine is reacted with a vinylboronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalytic processes, such as the Suzuki-Miyaura coupling, are often preferred due to their scalability and efficiency.
化学反応の分析
Types of Reactions
3-Isopropyl-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl-substituted pyridine.
Substitution: Nitro-substituted pyridine, halogen-substituted pyridine.
科学的研究の応用
3-Isopropyl-5-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new catalysts and ligands for various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties
作用機序
The mechanism of action of 3-Isopropyl-5-vinylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can undergo addition reactions with nucleophiles, while the pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
3-Isopropylpyridine: Lacks the vinyl group, resulting in different reactivity and applications.
5-Vinylpyridine:
4-Vinylpyridine: The vinyl group is positioned differently, leading to variations in reactivity and applications.
Uniqueness
3-Isopropyl-5-vinylpyridine is unique due to the presence of both the isopropyl and vinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its similar compounds .
特性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
3-ethenyl-5-propan-2-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9-5-10(8(2)3)7-11-6-9/h4-8H,1H2,2-3H3 |
InChIキー |
LPKKPYCSQWDTSL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CN=CC(=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


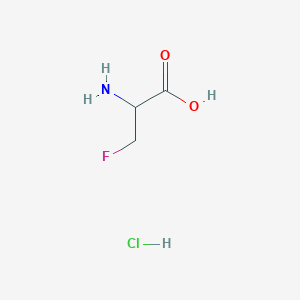
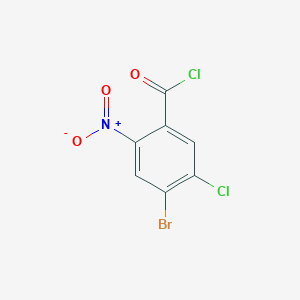
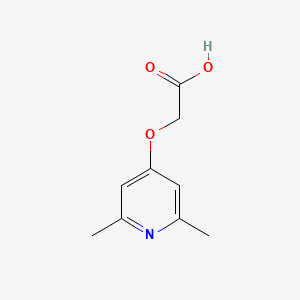
![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15223473.png)
![tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B15223477.png)
![1-methylpyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B15223481.png)
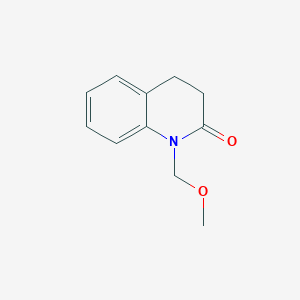
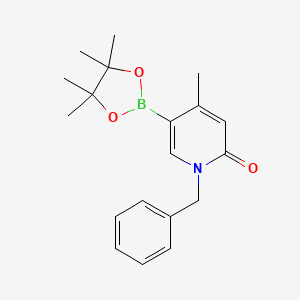
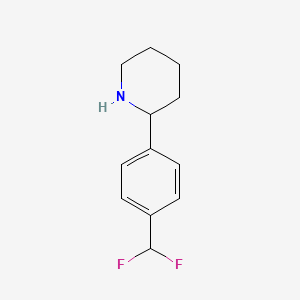
![rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15223497.png)
